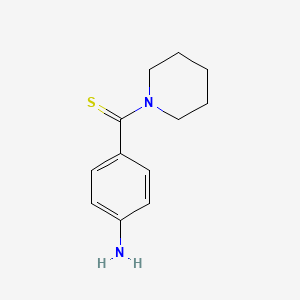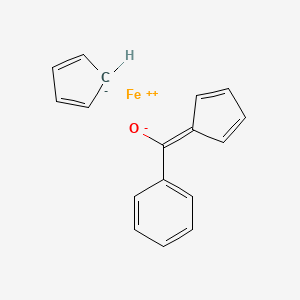![molecular formula C11H14N2O3 B8800980 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B8800980.png)
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14N2O3 It consists of a pyrrolidine ring substituted with a 3-nitrobenzyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their substituents and biological activities.
Benzyl Derivatives: Compounds like 1-(3-Methoxybenzyl)pyrrolidin-3-ol have similar structures but different substituents on the benzene ring, leading to variations in their chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for the development of new bioactive molecules.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14N2O3/c14-11-4-5-12(8-11)7-9-2-1-3-10(6-9)13(15)16/h1-3,6,11,14H,4-5,7-8H2 |
InChI Key |
LKEWGWDXLPFRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

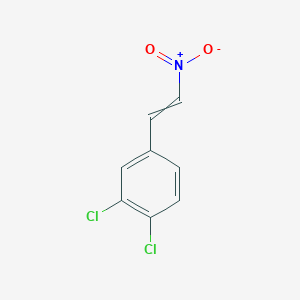
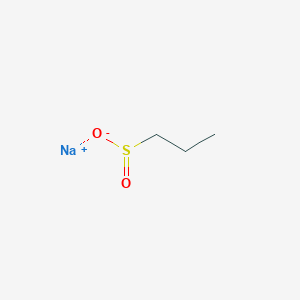
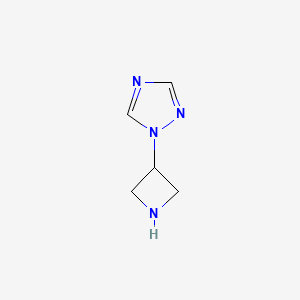
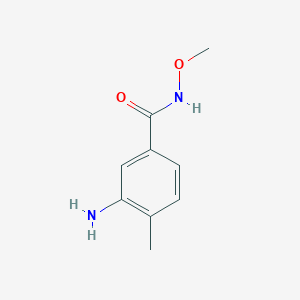

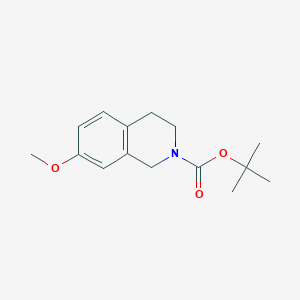
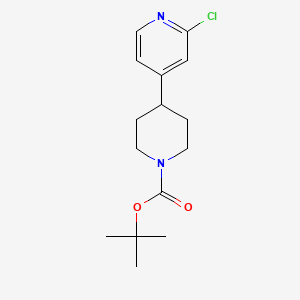
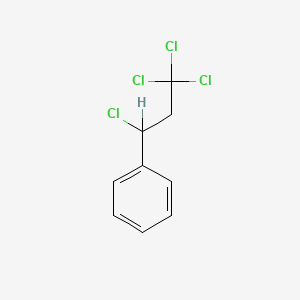
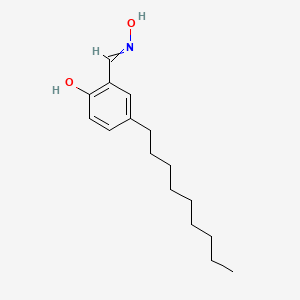
![2-(2-Amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid](/img/structure/B8800986.png)
